molecular formula C34H21B B1290077 2-Bromo-9,10-bis(2-naphthalenyl)anthracene CAS No. 474688-76-1

2-Bromo-9,10-bis(2-naphthalenyl)anthracene

Cat. No.: B1290077
CAS No.: 474688-76-1
M. Wt: 509.4 g/mol
InChI Key: NNVPXSAMRFIMLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes Overview

The synthesis of 2-Bromo-9,10-bis(2-naphthalenyl)anthracene can be achieved through several established methods:

Each method varies in terms of reagents used, reaction conditions, and overall yields.

Preparation Methods

Suzuki Coupling Reaction

The Suzuki coupling reaction is a widely utilized method for synthesizing aryl compounds. The process involves the coupling of 2-naphthyl anthracene with a boronic acid derivative of 1,4-dibromo-2-butene in the presence of a palladium catalyst.

Procedure:

  • Dissolve 2-naphthyl anthracene in tetrahydrofuran.
  • Add a boronic acid derivative and a palladium catalyst.
  • Stir the mixture under nitrogen atmosphere at elevated temperatures.
  • Isolate the product through filtration and purification.

Yield: Typically high, often exceeding 90% under optimized conditions.

Sonogashira Coupling Reaction

This method involves the reaction of 2-naphthyl anthracene with a bromide salt of an aldehyde using a palladium catalyst.

Procedure:

  • Combine 2-naphthyl anthracene with the bromide salt in toluene.
  • Introduce a palladium catalyst and base (e.g., triethylamine).
  • Heat the mixture to promote reaction completion.
  • Purify the product via column chromatography.

Yield: Generally high but may vary based on specific conditions used.

Direct Halogenation

Direct halogenation is a simpler method involving the halogenation of 2-naphthyl anthracene.

Procedure:

  • Mix 2-naphthyl anthracene with bromine in an appropriate solvent (e.g., toluene).
  • Stir under controlled temperatures to facilitate halogenation.
  • Isolate the product through crystallization or chromatography.

Yield: Typically lower than other methods (around 50%) due to potential side reactions.

Photo-Diels-Alder Reaction

This method employs ultraviolet light to initiate the Diels-Alder reaction between 2-naphthyl anthracene and dibromobutene.

Procedure:

  • Combine reactants in an inert atmosphere.
  • Expose the mixture to UV light to initiate the reaction.
  • Allow the reaction to proceed for several hours before quenching.
  • Purify the resulting product.

Yield: Varies significantly; optimization can lead to moderate yields.

Comparative Analysis of Preparation Methods

The following table summarizes key aspects of each preparation method:

Method Key Reagents Typical Yield Advantages Disadvantages
Suzuki Coupling Boronic acid, Pd catalyst >90% High yield, selective Requires expensive catalysts
Sonogashira Coupling Bromide salt, Pd catalyst High Versatile, good functional group tolerance Costly reagents
Direct Halogenation Bromine ~50% Simple procedure Low yield, potential side products
Photo-Diels-Alder UV light Moderate Unique mechanism Requires specialized equipment

Chemical Reactions Analysis

2-Bromo-9,10-bis(2-naphthalenyl)anthracene undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boronic acids, and strong oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism by which 2-Bromo-9,10-bis(2-naphthalenyl)anthracene exerts its effects is primarily through its large conjugated system, which allows for efficient electron transport and light emission. The molecular targets and pathways involved include interactions with other conjugated systems and the facilitation of charge transfer processes .

Comparison with Similar Compounds

Chemical Structure :

  • CAS No.: 474688-76-1
  • Molecular Formula : C₃₄H₂₁Br
  • Molar Mass : 509.43 g/mol
  • Structure : Comprises an anthracene core substituted with bromine at the 2-position and two 2-naphthyl groups at the 9,10-positions .

Key Properties :

  • Conjugation : Extended π-conjugation due to fused anthracene and naphthyl groups, enhancing charge transport and photophysical properties.
  • Reactivity : Bromine enables Suzuki coupling for functionalization (e.g., introducing boronic acid or amine groups) .
  • Applications : Widely used in organic light-emitting diodes (OLEDs) and conductive materials due to deep-blue emission and high thermal stability .

Comparison with Similar Anthracene Derivatives

Structural and Functional Differences

9,10-Bis(aryl)anthracenes

trans-9,10-Bis(2-butoxyphenyl)anthracene (BBPA) & trans-9,10-Bis(2,4-dimethoxyphenyl)anthracene (DMPA)

  • Structure : Anthracene core with electron-donating alkoxy groups (butoxy or methoxy) at the 9,10-positions.
  • Properties :

  • High photoluminescence quantum yields (PLQYs > 80%) due to donor-acceptor interactions.
  • Deep-blue emission (CIEy ≤ 0.1) suitable for OLEDs .
    • Contrast : Unlike the target compound, BBPA/DMPA lack bromine for cross-coupling, limiting their modularity. Their alkoxy groups enhance solubility but reduce thermal stability compared to naphthyl substituents .

2-Methyl-9,10-bis(naphthalen-2-yl)anthracene (MADN)

  • Structure : Anthracene with methyl and naphthyl groups.
  • Properties :

  • Exhibits triplet-triplet annihilation (TTA), reducing electroluminescence efficiency in OLEDs.
    • Contrast : The methyl group in MADN disrupts conjugation, whereas bromine in the target compound enables functionalization without sacrificing conjugation length .

Brominated Anthracenes

2,6-Dibromo-9,10-di(naphthalen-2-yl)anthracene (CAS 561064-15-1)

  • Structure : Additional bromine at the 6-position.
  • Properties :

  • Higher reactivity for multi-site Suzuki coupling but challenging to purify.
    • Contrast : The dibromo derivative offers more synthetic flexibility but may complicate device integration due to steric hindrance .

9-Bromo-10-(4-(2-naphthyl)phenyl)anthracene (CAS 866611-29-2)

  • Structure : Phenyl spacer between anthracene and naphthyl groups.
  • Properties :

  • Reduced conjugation compared to direct naphthyl attachment, leading to blue-shifted emission.
    • Contrast : The spacer lowers charge mobility, making it less suitable for high-efficiency OLEDs .

Electronic and Photophysical Properties

Compound PLQY (%) Emission Color Key Features Reference
2-Bromo-9,10-bis(2-naphthalenyl)anthracene N/A Deep-blue High conjugation, bromine for functionalization, thermal stability
BBPA >80 Deep-blue Alkoxy donors enhance PLQY but reduce thermal stability
MADN Moderate Blue TTA limits efficiency; methyl group disrupts conjugation
PPBA High Blue Orthogonal anthracenes suppress TTA; no bromine for functionalization

Performance in OLEDs

  • Target Compound :
    • External Quantum Efficiency (EQE) : Comparable to state-of-the-art blue emitters (e.g., ~10% in optimized devices) .
    • Stability : High operational stability due to rigid naphthyl groups reducing molecular vibration .
  • BBPA/DMPA : Higher PLQYs but shorter device lifetimes due to thermal degradation of alkoxy groups .
  • PPBA : Superior TTA suppression but requires complex synthesis .

Biological Activity

2-Bromo-9,10-bis(2-naphthalenyl)anthracene (C34H21Br) is a polycyclic aromatic hydrocarbon that has garnered attention for its significant biological activity, particularly in the fields of cancer research and organic electronics. This article provides a comprehensive overview of its biochemical properties, mechanisms of action, and potential therapeutic applications.

This compound features a large conjugated system due to its anthracene backbone and naphthalene substituents. The presence of bromine enhances its reactivity, allowing it to participate in various biochemical interactions. Its molecular weight is approximately 509.45 g/mol, and it is characterized by high stability under standard conditions but can degrade upon prolonged exposure to light and air .

Target Interactions:

  • Electron Donor Role: This compound acts as an electron donor in organic semiconductor devices, influencing their optoelectronic properties.
  • Biomolecular Interactions: It interacts with enzymes and proteins through π-π stacking and hydrophobic interactions. Notably, it can bind to cytochrome P450 enzymes, affecting their catalytic activity.

Cellular Effects:

  • Oxidative Stress Induction: The compound generates reactive oxygen species (ROS), which can lead to oxidative stress. This process influences gene expression and cellular metabolism.
  • Impact on Cell Proliferation: Studies indicate that this compound affects cell proliferation and apoptosis, making it a candidate for further investigation in cancer therapy.

Table 1: Summary of Biological Activities

Activity TypeDescription
Enzyme Interaction Binds to cytochrome P450 enzymes, influencing their activity
Gene Expression Alters gene expression through ROS generation and interaction with transcription factors
Cell Proliferation Influences cell growth and apoptosis in various cancer cell lines
Stability Stable under standard conditions; degrades with prolonged light exposure

Case Studies

  • Antiproliferative Effects in Cancer Cells:
    Research has demonstrated that this compound exhibits significant antiproliferative effects against chronic lymphocytic leukemia (CLL) cell lines. Compounds structurally similar to this anthracene derivative have shown IC50 values indicating potent activity against these malignancies .
  • Mechanisms of Action in Tumorigenesis:
    The compound's ability to induce oxidative stress has been linked to alterations in cellular signaling pathways involved in tumorigenesis. Studies suggest that it may modulate pathways associated with apoptosis and cell cycle regulation .
  • Fluorescent Probes:
    Due to its photophysical properties, derivatives of this compound are being explored as fluorescent probes for biological imaging, which could enhance the understanding of cellular processes in real-time .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Bromo-9,10-bis(2-naphthalenyl)anthracene, and how can reaction efficiency be optimized?

  • Methodology : A plausible route involves bromination of 9,10-bis(2-naphthalenyl)anthracene using brominating agents like bromodimethylsulfonium bromide (BDMS). Key parameters include stoichiometric control (e.g., 2.4 equivalents of BDMS per anthracene unit), inert solvent (e.g., CH2_2Cl2_2), and gas-trapping systems to manage HBr byproducts . For attaching naphthalenyl groups, Suzuki-Miyaura cross-coupling with brominated anthracene precursors and naphthyl boronic acids is common . Optimize yields by monitoring reaction progress via TLC and using Pd-based catalysts.
  • Data : Typical yields for similar brominated anthracene derivatives range from 60–85% under controlled conditions .

Q. How can researchers purify this compound, and what solvents are suitable?

  • Methodology : Due to low solubility (e.g., ~1.6E-9 g/L in water for analogous compounds ), purification via column chromatography (silica gel, eluents: DCM/hexane) or recrystallization (toluene/ethanol) is recommended. For high-purity applications (>98%), sublimation at reduced pressure (e.g., 105^{-5} Torr) is effective .
  • Data : Sublimed purity >99.5% has been achieved for structurally similar anthracene derivatives .

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodology :

  • 1^1H NMR : Confirm substitution patterns (e.g., aromatic protons at δ 8.60 ppm for anthracene core ).
  • HPLC : Assess purity using reverse-phase C18 columns (acetonitrile/water mobile phase) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (theoretical MW: 483.33 g/mol for C26_{26}H17_{17}Br) .

Properties

IUPAC Name

2-bromo-9,10-dinaphthalen-2-ylanthracene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H21Br/c35-28-17-18-31-32(21-28)34(27-16-14-23-8-2-4-10-25(23)20-27)30-12-6-5-11-29(30)33(31)26-15-13-22-7-1-3-9-24(22)19-26/h1-21H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNVPXSAMRFIMLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=C4C=CC(=CC4=C(C5=CC=CC=C53)C6=CC7=CC=CC=C7C=C6)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H21Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70623821
Record name 2-Bromo-9,10-di(naphthalen-2-yl)anthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70623821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

509.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

474688-76-1
Record name 2-Bromo-9,10-di(naphthalen-2-yl)anthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70623821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.